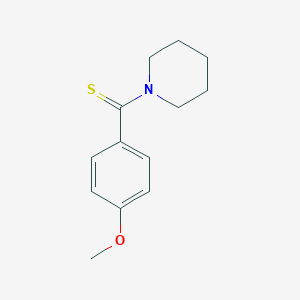

1-(4-Methoxybenzothioyl)piperidine

Description

1-(4-Methoxybenzothioyl)piperidine is a piperidine derivative featuring a 4-methoxybenzenesulfonyl (thiobenzoyl) group attached to the piperidine nitrogen. The methoxy group at the para position of the benzene ring may influence electronic and steric interactions, affecting binding to biological targets such as enzymes or receptors .

Properties

CAS No. |

42285-17-6 |

|---|---|

Molecular Formula |

C13H17NOS |

Molecular Weight |

235.35 g/mol |

IUPAC Name |

(4-methoxyphenyl)-piperidin-1-ylmethanethione |

InChI |

InChI=1S/C13H17NOS/c1-15-12-7-5-11(6-8-12)13(16)14-9-3-2-4-10-14/h5-8H,2-4,9-10H2,1H3 |

InChI Key |

CYUHVSHBDSLRNA-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C(=S)N2CCCCC2 |

Canonical SMILES |

COC1=CC=C(C=C1)C(=S)N2CCCCC2 |

Origin of Product |

United States |

Scientific Research Applications

Anticancer Activity

Research indicates that derivatives of piperidine compounds, including 1-(4-Methoxybenzothioyl)piperidine, exhibit significant anticancer properties. Studies have shown that modifications to the piperidine structure can enhance antiproliferative effects against various cancer cell lines. For instance, compounds similar to this have demonstrated IC50 values in the low micromolar range against human breast cancer cells (MCF-7 and MDA-MB-231) and ovarian cancer cells (OVCAR-3) .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that piperidine derivatives can inhibit bacterial growth, with some studies highlighting their effectiveness against Gram-positive bacteria. The antimicrobial activity of 1-(4-Methoxybenzothioyl)piperidine suggests potential applications in treating infections caused by resistant bacterial strains .

Anti-inflammatory Effects

Piperidine derivatives have been shown to modulate inflammatory pathways. For example, certain compounds can inhibit the production of tumor necrosis factor-alpha (TNFα) in immune cells, indicating potential therapeutic avenues for inflammatory diseases .

Enzyme Inhibition

The compound acts as an inhibitor of specific enzymes involved in disease progression. For instance, it has been noted for inhibiting coactivator-associated arginine methyltransferase 1 (CARM1), which plays a role in hormone-dependent tumors . This inhibition could be beneficial in cancer treatment strategies.

Antitumor Efficacy

A study evaluating the antiproliferative effects of benzoylpiperidine derivatives revealed significant activity against various cancer cell lines. Modifications to the piperidine structure were found to enhance anticancer properties significantly .

Antimicrobial Testing

In vitro testing against bacterial strains such as Staphylococcus aureus and Escherichia coli showed promising results for piperidine derivatives, suggesting their potential as novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural and functional differences between 1-(4-Methoxybenzothioyl)piperidine and related piperidine derivatives:

Key Observations:

- Sulfonyl vs. Carbonyl Linkages : The sulfonyl group in 1-(4-Methoxybenzothioyl)piperidine may enhance hydrogen-bonding interactions compared to carbonyl analogs like 1-BCP. This could improve target binding but reduce metabolic stability .

- Substituent Position : The para-methoxy group in the target compound contrasts with meta-substituted derivatives like 3-MeO-PCP. Positional differences significantly alter receptor selectivity; for example, 3-MeO-PCP acts as an NMDA antagonist, while para-substituted analogs may favor sigma-1 receptor (S1R) interactions .

- Hybrid Systems : Compound 7a () demonstrates that hybridizing the sulfonyl-piperidine core with triazole moieties can expand biological activity, though antimicrobial results are pending .

Pharmacological and Binding Comparisons

Sigma-1 Receptor (S1R) Ligands ():

Piperidine derivatives with bulky hydrophobic substituents (e.g., 1-(3-phenylbutyl)piperidine in RC-33 analogs) exhibit RMSD values > 2.5 Å in docking studies, indicating flexible binding modes. The 4-methoxybenzenesulfonyl group in the target compound may occupy a similar hydrophobic cavity near helices α4/α5, but its smaller size compared to phenylbutyl groups could reduce binding affinity unless compensated by salt-bridge interactions with Glu172 .

Enzyme Inhibition ( and ):

- Compound 6 (4-hydroxy-3-methoxybenzyl-piperidine) inhibits α-glucosidase with mixed-type inhibition (Ki = 0.101 mM), outperforming acarbose. The hydroxyl group enhances polar interactions with the enzyme’s active site .

- 1-BCP’s benzodioxolylcarbonyl group confers AMPA receptor affinity, suggesting that electronic effects (e.g., methoxy vs. dioxole) modulate receptor-ligand interactions .

Antagonist Activity ():

3-MeO-PCP’s cyclohexyl spacer and meta-methoxy group enable NMDA receptor blockade, a mechanism absent in para-methoxy derivatives. This highlights the critical role of substituent orientation in receptor specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.